molecular formula C22H22N4O4S B4060242 4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone

4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone

Cat. No.: B4060242
M. Wt: 438.5 g/mol
InChI Key: YZCCIGGSGUDKCX-UHFFFAOYSA-N
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Description

4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.13617637 g/mol and the complexity rating of the compound is 853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Profile

A study by Norman, Minick, and Rigdon (1996) examined phthalimide and isoindolinone derivatives, which are structurally related to 4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone. These compounds were evaluated for their potential as antipsychotic agents, particularly their in vitro activity at dopamine D2 and serotonin 5-HT1a and 5-HT2 receptors, and their in vivo ability to antagonize apomorphine-induced responses in mice. This research highlights the compound's relevance in developing potential antipsychotic medications (Norman, Minick, & Rigdon, 1996).

Curing Behaviors in Epoxy Resins

Lin et al. (2014) explored the unique curing behaviors of a pyridinyl-containing benzoxazine with epoxy resins. The research focused on the solvent effect during synthesis and found that the pyridinyl group acts as a catalyst for the ring opening of benzoxazine, leading to potential applications in the development of thermosets with good thermal properties. This study suggests potential industrial applications of related compounds in materials science (Lin et al., 2014).

Antimicrobial Activities

Bektaş et al. (2010) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which are structurally related to the compound . The study revealed that some of these synthesized compounds exhibited good to moderate activities against various microorganisms, indicating the potential of such compounds in antimicrobial research (Bektaş et al., 2010).

Metabolic Pathways in Antidepressants

Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant structurally similar to the compound . They identified the enzymes involved in the in vitro oxidative metabolism of this antidepressant, revealing insights into the metabolic pathways and potential interactions of similar compounds (Hvenegaard et al., 2012).

Photoisomerization in Organic Chemistry

An (1990) conducted research on the synthesis of α-substituted cinnamoyl piperazines and their photoisomerization under various light conditions. This study provides valuable insights into the photochemical properties of compounds containing piperazine units, which could have implications in organic synthesis and materials science (An, 1990).

Potential Atypical Antipsychotic Agents

Another study by Norman et al. (1994) focused on novel cyclic amides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists. The compounds showed promise as potential atypical antipsychotic agents, indicative of their potential therapeutic applications in treating schizophrenia and related disorders (Norman et al., 1994).

Properties

IUPAC Name

4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20-14-16(15-26(20)17-6-2-1-3-7-17)22(28)25-12-10-24(11-13-25)21-18-8-4-5-9-19(18)31(29,30)23-21/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCCIGGSGUDKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
Reactant of Route 2
4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
Reactant of Route 6
4-{[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.